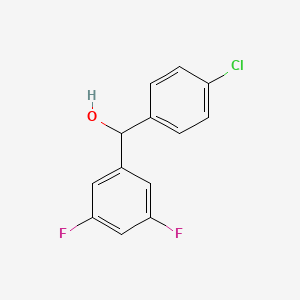

(4-Chlorophenyl)(3,5-difluorophenyl)methanol

Description

Properties

IUPAC Name |

(4-chlorophenyl)-(3,5-difluorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF2O/c14-10-3-1-8(2-4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7,13,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUYWFRZYKPTTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC(=CC(=C2)F)F)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601250246 | |

| Record name | α-(4-Chlorophenyl)-3,5-difluorobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601250246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844683-38-1 | |

| Record name | α-(4-Chlorophenyl)-3,5-difluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844683-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(4-Chlorophenyl)-3,5-difluorobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601250246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(3,5-difluorophenyl)methanol typically involves the reaction of 4-chlorobenzaldehyde with 3,5-difluorobenzylmagnesium chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The mixture is then quenched with water and extracted with an organic solvent like dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the desired product.

Industrial Production Methods

Industrial production of (4-Chlorophenyl)(3,5-difluorophenyl)methanol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(3,5-difluorophenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: LiAlH₄ in anhydrous ether at low temperatures.

Substitution: Concentrated nitric acid and sulfuric acid for nitration; bromine in acetic acid for bromination.

Major Products Formed

Oxidation: (4-Chlorophenyl)(3,5-difluorophenyl)ketone.

Reduction: (4-Chlorophenyl)(3,5-difluorophenyl)methane.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Synthesis

Organic Intermediate

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for versatile reactions that can lead to the formation of various derivatives useful in medicinal chemistry and materials science.

Reactivity and Selectivity

The presence of chlorine and fluorine atoms enhances the compound's reactivity and selectivity in chemical reactions. These halogen substituents can influence the electronic properties of the molecule, making it a valuable building block for synthesizing other halogenated compounds .

Pharmaceutical Research

Drug Development

(4-Chlorophenyl)(3,5-difluorophenyl)methanol has been studied for its biological activity, particularly as a potential drug candidate. Its structural characteristics allow it to interact with various biological targets, including enzymes and receptors, which is crucial for drug design .

Case Study: Antitussive Agents

Research has demonstrated that derivatives of this compound exhibit antitussive (cough-suppressing) activity. In a study involving guinea pigs, compounds synthesized from (4-Chlorophenyl)(3,5-difluorophenyl)methanol were evaluated for their effectiveness as antitussive agents, showing promising results that warrant further investigation .

Enzyme Interaction Studies

Studies indicate that (4-Chlorophenyl)(3,5-difluorophenyl)methanol can effectively bind to specific molecular targets within biological systems. The halogen atoms enhance its lipophilicity and binding affinity, making it a candidate for further exploration in drug discovery .

Potential Mechanisms of Action

The compound may inhibit certain enzymes or modulate receptor activity, contributing to its biological efficacy. This mechanism is essential for understanding how such compounds can be developed into therapeutic agents .

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(3,5-difluorophenyl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aromatic rings and hydroxyl group. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Groups

The compound is compared to four key analogs (Table 1):

Table 1: Structural and Functional Comparison

Key Observations:

- Substituent Effects : The target compound combines 4-Cl and 3,5-F substituents, which synergistically enhance lipophilicity and metabolic stability compared to simpler analogs like 3,5-difluorobenzyl alcohol. This combination is critical for membrane permeability in fungicidal applications .

- Functional Groups: Secondary alcohols (e.g., target compound and 3,4-difluorophenyl-(2-furyl)methanol) show distinct reactivity compared to primary alcohols. For example, sodium borohydride reduction of ketones is a common synthesis route for such alcohols , but steric hindrance from bulky substituents may alter reaction efficiency.

Physicochemical Properties

- Lipophilicity : The Cl and F substituents increase logP values, enhancing cell membrane penetration. For instance, the target compound’s logP is higher than 3,5-difluorobenzyl alcohol (logP ~1.5 vs. ~1.2) due to the additional chloro group.

- Synthetic Utility: Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate () underscores the role of 3,5-difluorophenyl groups as intermediates in drug synthesis. The target compound’s alcohol group allows further derivatization, such as esterification or sulfonamide formation .

Biological Activity

(4-Chlorophenyl)(3,5-difluorophenyl)methanol, also known as 3-chloro-3',5-difluorobenzhydrol, is a compound of interest due to its potential biological activities, particularly in pharmacological applications. The compound's unique structure, featuring both chlorinated and fluorinated aromatic rings, suggests a range of interactions with biological targets. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : (4-Chlorophenyl)(3,5-difluorophenyl)methanol

- Molecular Formula : C13H10ClF2O

- Molecular Weight : 252.67 g/mol

The biological activity of (4-Chlorophenyl)(3,5-difluorophenyl)methanol can be attributed to its ability to interact with various biological pathways:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes involved in critical metabolic pathways. For instance, it may inhibit farnesyltransferase, an enzyme implicated in cancer cell proliferation.

- Antiparasitic Activity : Research indicates that compounds structurally similar to (4-Chlorophenyl)(3,5-difluorophenyl)methanol exhibit activity against Trypanosoma cruzi, the causative agent of Chagas disease. The presence of the 4-chloro group enhances binding affinity to the active site of target proteins involved in the parasite's lifecycle .

Table 1: Biological Activity Summary

Case Studies

-

Farnesyltransferase Inhibition :

A study demonstrated that analogs of (4-Chlorophenyl)(3,5-difluorophenyl)methanol significantly reduced the activity of farnesyltransferase, with IC50 values indicating effective inhibition at nanomolar concentrations. This suggests potential applications in cancer therapeutics where farnesyltransferase plays a crucial role in oncogenesis . -

Antiparasitic Efficacy :

Another investigation highlighted the compound's efficacy against T. cruzi, showcasing an EC50 value as low as 45 nM for certain analogs. This underscores its potential as a lead compound for developing new treatments for Chagas disease . -

Anti-inflammatory Properties :

The compound has been evaluated for its anti-inflammatory effects, particularly in inhibiting neutrophilic superoxide production. One study reported an IC50 value of 6.52 ± 0.57 μM for its inhibitory activity on superoxide generation .

Q & A

Q. Resolving Conflicts :

- Cross-validate NMR with X-ray crystallography (e.g., SHELX refinement ) to resolve stereochemical ambiguities.

- Use HPLC-coupled MS to detect impurities if MS and NMR data disagree on purity .

[Basic] What are the recommended storage conditions for (4-Chlorophenyl)(3,5-difluorophenyl)methanol to ensure long-term stability?

Answer:

Stability data from analogous compounds suggest:

| Condition | Recommendation | Source |

|---|---|---|

| Light Sensitivity | Store in amber glass, under inert gas | |

| Temperature | –20°C (long-term), 2–8°C (short-term) | |

| Humidity | Desiccator (silica gel) to prevent hydrolysis |

Note : Monitor degradation via TLC (e.g., silica gel plates, dichloromethane:methanol 9:1 eluent) .

[Advanced] How can X-ray crystallography using SHELX software elucidate molecular conformation and hydrogen bonding in (4-Chlorophenyl)(3,5-difluorophenyl)methanol?

Answer:

Methodology :

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal diffraction.

Structure Solution : Apply SHELXD for phase determination and SHELXL for refinement .

Hydrogen Bonding : Identify O–H···F/Cl interactions via distance-angle criteria (e.g., O–H···F < 2.6 Å, angles > 120°).

Q. Key Parameters :

- Twinning Analysis : Use SHELXTL to address potential crystal twinning in polar space groups.

- Displacement Parameters : Anisotropic refinement for fluorine and chlorine atoms to model thermal motion .

[Advanced] What strategies optimize the catalytic reduction step in synthesizing (4-Chlorophenyl)(3,5-difluorophenyl)methanol to enhance yield and stereoselectivity?

Answer:

Synthetic Routes :

- Ketone Reduction : Reduce (4-Chlorophenyl)(3,5-difluorophenyl)ketone using NaBH/CeCl (Luche conditions) for chemoselectivity .

- Catalytic Hydrogenation : Pd/C or Raney Ni under H (1–3 atm) at 25–50°C.

Q. Optimization :

| Factor | Adjustment | Outcome |

|---|---|---|

| Solvent | THF/MeOH (4:1) | Enhances alcohol solubility |

| Catalyst Loading | 5–10% Pd/C | Balances cost and reactivity |

| Temperature | 0°C (slow addition) | Minimizes over-reduction byproducts |

Validation : Monitor via H NMR for diastereomer ratios or chiral HPLC .

[Advanced] How do the electronic effects of 4-chloro and 3,5-difluoro substituents influence the benzhydryl alcohol’s reactivity in nucleophilic substitutions?

Answer:

Electronic Effects :

- 4-Chlorophenyl : Strong electron-withdrawing effect (-I) activates the alcohol for SN/SN reactions.

- 3,5-Difluorophenyl : Meta-fluorine groups enhance resonance stabilization, reducing electrophilicity at the benzylic carbon.

Q. Experimental Design :

- Kinetic Studies : Compare reaction rates with monosubstituted analogs (e.g., 4-Cl vs. 3,5-F).

- Computational Modeling : DFT calculations (B3LYP/6-31G*) to map charge distribution and transition states .

Contradiction Note : Conflicting reactivity predictions may arise if steric effects dominate; corroborate with Hammett plots .

[Advanced] How can in silico docking studies predicting GPCR interactions be experimentally validated for this compound?

Answer:

Validation Workflow :

Target Selection : Prioritize GPCRs (e.g., serotonin receptors) based on structural homology to known ligands .

Binding Assays :

- Radioligand Displacement : Measure IC using H-labeled antagonists.

- cAMP Inhibition : Functional assays for G-coupled receptors.

Mutagenesis : Introduce point mutations (e.g., F346A in transmembrane domain) to confirm docking poses .

Q. Data Interpretation :

- Correlate docking scores (Glide/SP) with experimental K. Discrepancies may indicate allosteric binding or solvation effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.